5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN4O/c20-15-6-5-12(7-16(15)21)9-25-11-23-18-14(19(25)27)8-24-26(18)10-13-3-1-2-4-17(13)22/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDFEHKRIKMENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-Dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and histone demethylase inhibition. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core structure, which is known for its biological significance. The presence of dichlorobenzyl and fluorobenzyl groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2F N3O |
| Molecular Weight | 347.20 g/mol |
| CAS Number | Not available |
Research indicates that compounds with similar structures often act as inhibitors of histone lysine demethylases (KDMs). KDMs are implicated in various cancers due to their role in epigenetic regulation. The specific inhibition mechanism involves binding to the active site of KDMs, thus preventing the demethylation of histones, which is crucial for gene expression regulation.
Inhibition of Histone Demethylases
A study focused on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibitory activity against KDM4 and KDM5 subfamilies. For instance, derivatives with modifications at the 4-position showed potent inhibition with IC50 values in the low micromolar range . These findings suggest that 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could exhibit similar or enhanced activity through structural optimization.
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines has been documented in various studies. For example, compounds targeting KDMs have shown promise in reducing tumor growth in preclinical models. The specific compound under review may enhance apoptosis in cancer cells by restoring normal gene expression patterns disrupted by aberrant methylation .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Halogenated Substituents :
- The target compound’s 3,4-dichlorobenzyl group contrasts with the 4-bromobenzyl in . Chlorine’s higher electronegativity may enhance binding affinity compared to bromine.
- The 2-fluorobenzyl group in the target compound differs from the 2,4-dichlorophenyl in . Fluorine’s small size and high electronegativity could reduce steric hindrance while improving metabolic stability.
Polar vs. The mercapto (-SH) group in offers hydrogen-bonding capability, which the target lacks but may compensate with halogen interactions.
Antimicrobial vs. Antitumor Activity :
- The nitro group in ’s compound (2a) correlates with antimicrobial activity, whereas halogenated analogs like the target are often explored for antitumor applications .
Physicochemical Properties
Predicted properties from analogs suggest trends:
- Density : The dichlorophenyl analog () has a higher density (1.70 g/cm³) due to chlorine’s atomic mass, implying similar trends for the target compound.
- pKa : The dichlorophenyl derivative’s pKa (-2.76) indicates strong acidity, likely from electron-withdrawing groups . The target’s fluorobenzyl group may further modulate acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
